molecular formula C13H15N3 B2710289 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1042771-99-2

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2710289
CAS No.: 1042771-99-2
M. Wt: 213.284
InChI Key: XURCCJOGZFFRKU-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that features an imidazole ring fused to a tetrahydronaphthalene moiety

Scientific Research Applications

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of alkylated or acylated imidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in the design of novel therapeutic agents and advanced materials .

Properties

IUPAC Name

2-imidazol-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-11-4-2-1-3-10(11)5-6-12(13)16-8-7-15-9-16/h1-4,7-9,12-13H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCCJOGZFFRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1N3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042771-99-2
Record name 2-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
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